N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11211175
InChI: InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19)
SMILES: CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide

CAS No.:

VCID: VC11211175

Molecular Formula: C15H19N3OS

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide -

Description

Structural Features

  • Benzamide Core: This part of the molecule provides a framework for potential interactions with biological targets.

  • Thiazole Ring: The thiazole moiety is known for its presence in various biologically active compounds, contributing to their pharmacological properties.

  • Diethylamino Side Chain: This functional group can enhance solubility and interaction with biological targets.

Synthesis Methods

The synthesis of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide would typically involve multiple steps, including the formation of the thiazole ring and the attachment of the benzamide moiety. Common methods might include:

  • Condensation Reactions: Used to form the thiazole ring.

  • Amidation Reactions: To attach the benzamide group to the thiazole ring.

Biological Activity

While specific data on N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is scarce, compounds with similar structures have shown potential in various biological activities:

  • Anticancer Activity: Thiazole derivatives have been explored for their anticancer properties, often exhibiting activity against specific cancer cell lines .

  • Antimicrobial Activity: Some thiazole compounds have demonstrated antimicrobial effects, which could be relevant for drug development .

Research Findings and Potential Applications

Compound FeaturePotential Application
Benzamide CoreInteraction with enzymes or receptors
Thiazole RingAnticancer, antimicrobial activities
Diethylamino Side ChainEnhanced solubility and biological interaction

Given the lack of specific research on N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide, further studies are needed to elucidate its pharmacodynamics and potential therapeutic applications.

Product Name N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide
Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
IUPAC Name N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19)
Standard InChIKey MXUZQZIUZIDLHL-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Canonical SMILES CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
PubChem Compound 9179313
Last Modified Apr 15 2024

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